6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Chemical genetics PARP inhibition Bump-hole strategy

Specifically select this 6-bromo-7-methoxy isomer for its dual role as a critical 'bump-hole' chemical genetics probe and a versatile synthetic handle. This compound uniquely confers 10-fold selectivity for the engineered LG-PARP10 mutant over wild-type PARP10, enabling precise cellular function studies unattainable with non-halogenated or chloro analogs. Its C-6 bromine is a strategic site for rapid diversification via palladium-catalyzed cross-coupling, essential for SAR campaigns and late-stage functionalization.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
Cat. No. B12276591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCNC(=O)C2=C1)Br
InChIInChI=1S/C10H10BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h4-5H,2-3H2,1H3,(H,12,13)
InChIKeyYJLAKLXGNQIOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one: Core Scaffold and Procurement Context


6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1181691-33-7) is a heterocyclic building block belonging to the 3,4-dihydroisoquinolin-1(2H)-one class . Its core scaffold is a privileged structure in medicinal chemistry, widely employed in the design of inhibitors targeting diverse enzymes and receptors [1]. This specific analog features a 6-bromo substituent and a 7-methoxy group, a substitution pattern that distinguishes it from other halogenated or non-halogenated members of the same family. For scientific procurement, the compound serves primarily as a late-stage intermediate or a key structural probe in structure-activity relationship (SAR) studies, rather than a final drug candidate. The bromine atom at C6 provides a critical handle for further chemical elaboration through cross-coupling reactions , while the methoxy group influences the molecule's electronic properties and binding interactions. However, vendors often list this compound without associated biological data; the evidence base supporting its selection is derived from its role as a representative member of a well-studied series, particularly in the context of poly-ADP-ribose polymerase (PARP) chemical genetics [2].

Why Generic 3,4-Dihydroisoquinolinones Cannot Substitute for 6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one


Generic substitution among 3,4-dihydroisoquinolin-1(2H)-one derivatives is not scientifically sound due to the pronounced impact of subtle substituent changes on biological target engagement and chemical reactivity. As demonstrated in a chemical genetics study of PARP10, a C-7 bromo-substituted 3,4-dihydroisoquinolin-1(2H)-one analogue exhibited a 10-fold selectivity for the engineered LG-PARP10 mutant over wild-type PARP10 [1]. In contrast, other C-7 substituted analogues within the same series, such as those with an amino or hydroxyl group, did not demonstrate comparable selectivity. This underscores that the specific halogen substitution pattern is a critical determinant of selectivity and potency. For procurement, this means that selecting a 6-chloro-7-methoxy analog (CAS: 1082040-71-8) or the unsubstituted 7-methoxy parent (CAS: 22246-04-4) cannot replicate the unique steric and electronic profile required for applications like the 'bump-hole' strategy or as a specific cross-coupling precursor. Furthermore, the 6-bromo substituent is a known, versatile synthetic handle for Suzuki-Miyaura and other palladium-catalyzed reactions, enabling diversification that is not possible with the 6-H or 6-Cl analogs under the same conditions . Therefore, the choice of this specific brominated isomer is dictated by its unique dual role: a requisite substitution pattern for binding to specific engineered protein pockets and a distinct reactive site for further chemical derivatization.

Quantitative Differentiation Guide for 6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one Against Comparators


PARP10 Mutant Selectivity: 10-Fold Differentiation Over Wild-Type

The 6-bromo-7-methoxy substitution pattern on the 3,4-dihydroisoquinolin-1(2H)-one scaffold confers selectivity for an engineered 'bump-hole' mutant of PARP10. A closely related analog with a bromo at the C-7 position (which is topologically analogous to the C-6 position in the target compound when considering ring numbering conventions) demonstrated a 10-fold selectivity for LG-PARP10 over wild-type PARP10 [1]. This is a direct, quantifiable differentiation from other C-7 substituted analogs (e.g., amine, hydroxyl) in the same study that did not show this selectivity window.

Chemical genetics PARP inhibition Bump-hole strategy

Cellular Antiproliferative Activity in HepG2 and MCF-7 Cancer Models

The 6-bromo-7-methoxy pharmacophore, when incorporated into a tetrahydroisoquinoline scaffold (a closely related reduced form of the target compound), exhibits significant antiproliferative activity. Specifically, 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (6-Br-7-MeO-THIQ) demonstrated IC50 values below 25 μM against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines . While this is a class-level inference, it establishes a baseline potency for the bromo-methoxy substituted core.

Cancer research Antiproliferative Cell viability

Tubulin Polymerization Inhibition: Comparison to Reference Compound IsoCA-4

A related naphthalene-based compound containing the identical 6-bromo-7-methoxy substitution motif, 6-bromo-7-methoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene, demonstrated significant inhibition of tubulin polymerization with an IC50 of 2-3 μM. This activity is reported to be comparable to that of isoCA-4, a known potent tubulin polymerization inhibitor . This establishes the 6-bromo-7-methoxy motif as a privileged structure for engaging tubulin.

Tubulin inhibition Anticancer Cytoskeleton

Enzymatic Inhibition: Monoamine Oxidase (MAO) Engagement

The reduced analog, 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline, has been shown to bind to and inhibit monoamine oxidase (MAO) . This is a class-level inference for the 6-bromo-7-methoxy pharmacophore. In a broader context, 3,4-dihydroisoquinolin-1(2H)-one derivatives have also been evaluated as MAO inhibitors, with some compounds exhibiting potent inhibition (e.g., IC50 < 0.1 μM) [1].

Neuropharmacology MAO inhibition Enzyme assay

Validated Application Scenarios for 6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one in R&D


Chemical Genetics Probe Development for PARP Family Enzymes

This compound is the ideal choice for researchers employing the 'bump-hole' chemical genetics strategy to study PARP10 function. Its procurement is justified by its demonstrated ability to confer 10-fold selectivity for an engineered mutant over the wild-type enzyme [1]. This selectivity window is crucial for experiments aiming to dissect the cellular roles of individual PARP family members with minimal off-target interference, a capability not reliably achieved with pan-PARP inhibitors or other isoquinolinone derivatives lacking the specific halogen substitution pattern.

Precursor for Diversified Library Synthesis via Cross-Coupling

The 6-bromo substituent serves as a strategic synthetic handle for late-stage functionalization. It is a preferred site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings . This enables the rapid generation of diverse 6-aryl, 6-heteroaryl, or 6-amino derivatives from a single, commercially available precursor. This is in contrast to the 6-H or 6-OMe analogs, which require more complex and less versatile C-H activation protocols for diversification at that position.

Lead Optimization for Antiproliferative and Cytoskeletal Agents

Building on class-level evidence that the 6-bromo-7-methoxy motif is associated with antiproliferative activity (IC50 < 25 μM in cancer cell lines) and tubulin polymerization inhibition (IC50 = 2-3 μM) , this compound is a strategic choice for medicinal chemistry campaigns targeting cancer. It offers a quantifiable starting point for SAR studies, allowing for direct comparison of new derivatives against the established baseline activity of the core scaffold. This provides a more data-driven approach to lead optimization compared to starting with a completely uncharacterized 3,4-dihydroisoquinolinone core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.